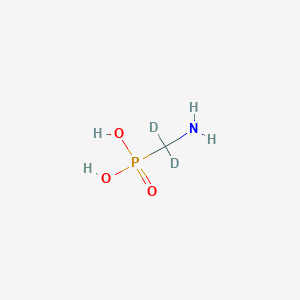

(Aminomethyl-D2)phosphonic acid

説明

Role of Stable Isotope Labeling in Advancing Chemical and Biochemical Research

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern analytical and mechanistic studies. symeres.com This technique allows for the elucidation of reaction mechanisms, the study of metabolic pathways, and the quantification of analytes in complex mixtures. symeres.comnih.gov In mass spectrometry, the mass difference between the labeled and unlabeled compounds allows for their distinct detection and quantification. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from isotopic labeling, providing detailed structural information about molecules. symeres.com

Significance of Deuterium Substitution within Phosphonate (B1237965) Chemistry

Phosphonates are a class of organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. nih.gov They and their derivatives have a wide range of applications, including as herbicides, antiviral agents, and for bone targeting. nih.govbohrium.com Deuterium labeling within phosphonate chemistry is particularly significant for several reasons:

Mechanistic Elucidation: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide profound insights into the reaction mechanisms involving phosphonates. chem-station.com

Metabolic Studies: Deuterated phosphonates are used to trace the metabolic fate of these compounds in biological systems, helping to understand their absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

Analytical Standards: Deuterium-labeled phosphonates serve as ideal internal standards for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex matrices.

Structure

3D Structure

特性

分子式 |

CH6NO3P |

|---|---|

分子量 |

113.050 g/mol |

IUPAC名 |

[amino(dideuterio)methyl]phosphonic acid |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i1D2 |

InChIキー |

MGRVRXRGTBOSHW-DICFDUPASA-N |

異性体SMILES |

[2H]C([2H])(N)P(=O)(O)O |

正規SMILES |

C(N)P(=O)(O)O |

製品の起源 |

United States |

Scope and Objectives for Scholarly Investigation of Aminomethyl D2 Phosphonic Acid

The primary objective for the scholarly investigation of (Aminomethyl-D2)phosphonic acid is to leverage its properties as a stable isotope-labeled standard to enhance the understanding of AMPA's environmental fate, transport, and toxicological impact. Key areas of investigation include:

Developing and validating robust analytical methods for the ultra-trace quantification of AMPA in diverse and complex matrices.

Conducting detailed studies on the degradation kinetics and pathways of AMPA in various environmental compartments.

Investigating the bioaccumulation and metabolic fate of AMPA in non-target organisms to better assess its ecological risks.

Utilizing it as a tool to explore the mechanisms of toxicity of AMPA at the molecular and cellular levels.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | CH₄D₂NO₃P |

| Molar Mass | 113.05 g/mol |

| CAS Number | 30926-24-0 |

Table 2: Applications of Deuterium (B1214612) Labeled Compounds in Research

| Application Area | Specific Use | Reference |

| Drug Discovery | Elucidating metabolic pathways and clearance rates of drug candidates. | clearsynth.com |

| Metabolism Studies | Understanding the in vivo absorption, distribution, metabolism, and excretion of drugs. | clearsynth.com |

| Protein Structure | Acting as a contrast agent in Nuclear Magnetic Resonance (NMR) for protein structure determination. | clearsynth.com |

| Mechanistic & Kinetic Studies | Utilizing the kinetic isotope effect to study reaction mechanisms. | symeres.com |

| Pharmacokinetics | Improving the pharmacokinetic profiles of drugs by reducing clearance rates and extending half-lives. | symeres.com |

Mechanistic Investigations Utilizing Aminomethyl D2 Phosphonic Acid

Kinetic Isotope Effects (KIE) in Phosphonate-Mediated Reactions

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). In the context of (Aminomethyl-D2)phosphonic acid, the KIE is the ratio of the reaction rate of AMPA to that of its deuterated analogue. By measuring the KIE, researchers can gain insights into the bond-breaking and bond-forming steps of a reaction.

Analysis of Primary and Secondary Deuterium (B1214612) Isotope Effects in C-H/C-D Bond Scission

The cleavage of a carbon-hydrogen (C-H) bond is often a critical step in the metabolism and degradation of organic molecules. When a C-H bond is replaced by a carbon-deuterium (C-D) bond, a primary kinetic isotope effect is observed if this bond is broken in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the transition state of the reaction.

Secondary deuterium isotope effects can also be informative. These effects arise when the deuterium substitution is at a position that is not directly involved in bond breaking but is adjacent to the reaction center. The magnitude and direction of secondary KIEs can provide details about changes in hybridization and coordination at the reaction center during the transition state. For instance, an unusual four-bond secondary H/D isotope effect was observed in studies of phospholipase A2 with a phosphonate (B1237965) transition state analogue, which supported the presence of a short, strong hydrogen bond. nih.gov

Hydrogen/Deuterium Exchange (H/D Exchange) Studies

Hydrogen/deuterium (H/D) exchange studies provide valuable information about the accessibility and lability of protons within a molecule. nih.gov By exposing this compound to a protic solvent or a biological medium, researchers can monitor the exchange of deuterium atoms with hydrogen atoms from the surrounding environment.

Exploration of Exchange Mechanisms in Aqueous and Biologically Relevant Environments

The rate and extent of H/D exchange in this compound can reveal details about the mechanisms of proton transfer in different environments. nih.gov In aqueous solutions, the exchange can be catalyzed by acids or bases. In biological systems, the exchange can be influenced by the presence of enzymes or other biomolecules that can facilitate proton transfer. These studies are essential for understanding how phosphonates interact with their biological targets and how they are processed in the environment.

Identification and Characterization of Labile Protons within the Molecular Structure

H/D exchange studies can pinpoint the locations of labile protons within the this compound molecule. The protons attached to the nitrogen and phosphorus atoms are generally expected to be more labile than those attached to the carbon atom. By analyzing the pattern of H/D exchange, researchers can confirm the relative acidity of different protons and identify which ones are most likely to be involved in chemical and enzymatic reactions.

Elucidation of Mechanistic Pathways for Aminomethylphosphonic Acid Formation and Degradation

This compound is a valuable tracer for studying the formation and degradation pathways of AMPA. AMPA is a major environmental degradation product of the widely used herbicide glyphosate (B1671968) and other aminophosphonates. wikipedia.orgnih.gov Understanding its fate in the environment is of significant interest.

By introducing this compound into a system, scientists can follow the course of its transformation by tracking the deuterium label. This approach has been used to investigate the microbial degradation of AMPA. wikipedia.org Studies have shown that microbial degradation is a likely pathway for the breakdown of AMPA in soil, ultimately leading to phosphoric acid, carbon dioxide, and inorganic phosphate. wikipedia.orgresearchgate.net Furthermore, the degradation of aminopolyphosphonates, which share structural motifs with AMPA, is expected to produce common intermediates. nih.gov Isotope labeling studies can help to confirm these proposed pathways and identify the specific enzymes and microorganisms involved in the degradation process. cranfield.ac.uk

Tracing Enzymatic Reaction Mechanisms via Deuterium Labeling

The use of deuterium labeling provides significant insights into enzyme mechanisms. nih.gov The kinetic isotope effect, where the heavier deuterium atom can slow down a reaction if the carbon-deuterium bond is broken in the rate-determining step, is a key principle. Furthermore, the deuterium label acts as a tracer that can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Research on the enzymatic degradation of the herbicide glyphosate to aminomethylphosphonic acid (AMPA) and glyoxylate (B1226380) has utilized deuterium labeling to track the origin of the resulting AMPA. By using glyphosate labeled with deuterium in the aminomethyl group, scientists can definitively follow the transformation.

A primary focus has been the action of glyphosate oxidoreductase (GOX), an enzyme that plays a crucial role in glyphosate degradation. Studies have employed deuterium-labeled glyphosate to understand the cleavage of the C-N bond within the enzyme's active site.

Table 1: Research Findings on Enzymatic Reactions Involving Deuterated Aminomethylphosphonic Acid Precursors

| Enzyme Studied | Substrate(s) | Key Finding | Analytical Technique(s) |

| Glyphosate Oxidoreductase (GOX) | Deuterium-labeled Glyphosate | The deuterium label is retained in the aminomethylphosphonic acid (AMPA) product, confirming the degradation pathway. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Various soil microorganisms | This compound | Demonstrated the metabolic pathway and the stability of the C-D bonds under microbial action. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

These investigations, by tracking the deuterium label from the initial substrate to the final product, offer direct evidence of the specific bond cleavages and rearrangements that happen inside the enzyme's active site. The lack of isotope scrambling in the products often points to a highly controlled, enzyme-driven reaction.

Investigation of Chemical Transformation Pathways using Isotopic Probes

Beyond its use in studying enzymatic reactions, this compound is also a valuable tool for examining non-enzymatic chemical transformations. researchgate.net The stability of the carbon-deuterium bond makes it a dependable marker in intricate chemical settings. This is especially beneficial in environmental chemistry, where the breakdown of organophosphorus compounds can occur through various non-biological pathways.

For example, the photodegradation of glyphosate and its main metabolite, AMPA, has been studied using deuterium labeling. By subjecting this compound to different environmental conditions, such as UV light in the presence of photosensitizers, researchers can identify the degradation products and clarify the chemical mechanisms at play.

Table 2: Studies of Chemical Transformations Using this compound

| Transformation Studied | Conditions | Key Finding | Analytical Technique(s) |

| Photodegradation | UV irradiation in the presence of TiO₂ | The deuterium label aids in the identification of primary degradation products and helps differentiate them from background contaminants. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |

| Advanced Oxidation Processes | Ozonation, Fenton reaction | The reaction intermediates and final products of AMPA degradation through advanced oxidation processes were elucidated. | Electrospray Ionization Mass Spectrometry (ESI-MS) |

The application of this compound in these studies provides a more precise understanding of reaction kinetics and the characteristics of the transient species involved. The known mass shift resulting from the deuterium atoms simplifies the identification of labeled products in complex mass spectra, offering a clear method for tracing the transformation pathway.

Environmental and Biological Tracing Applications of Aminomethyl D2 Phosphonic Acid

Quantitative Analytical Applications as an Internal Standard in Complex Matrices

Utilization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

The chemical properties of AMPA, including its high polarity and low molecular weight, present challenges for direct analysis, often necessitating derivatization or specialized chromatographic techniques for accurate quantification. unimi.it LC-MS/MS has emerged as a highly sensitive and specific method for the direct analysis of AMPA in complex samples such as water, soil, and biological fluids. unimi.itwaters.com In this context, (Aminomethyl-D2)phosphonic acid is introduced into the sample as an internal standard. nih.gov

Because this compound is nearly identical in its chemical and physical properties to AMPA, it co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer. unimi.it However, due to the mass difference imparted by the two deuterium (B1214612) atoms, it is detected at a different mass-to-charge ratio (m/z) than the native AMPA. lgcstandards.comlgcstandards.com This allows the instrument to distinguish between the analyte of interest (AMPA) and the internal standard.

The quantification of AMPA is then performed by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard, this compound. This ratiometric approach allows for precise quantification even at trace levels. nih.gov Several validated LC-MS/MS methods have been developed for the analysis of AMPA in various matrices, demonstrating the utility of this compound as an internal standard. For instance, a method for analyzing human urine successfully quantified AMPA with a limit of quantification (LOQ) of 0.5 µg/L. unimi.it Another study focusing on drinking water achieved reliable detection down to 10 ng/L. waters.com

Interactive Data Table 1: LC-MS/MS Method Parameters for AMPA Analysis Using this compound Internal Standard

| Parameter | Urine Analysis unimi.it | Drinking Water Analysis waters.com | Soil Analysis mdpi.com |

| Chromatography Column | Hybrid stationary phase (anion exchange and HILIC) | Anionic Polar Pesticide Column | Not Specified |

| Mobile Phase | Gradient elution | Not Specified | Not Specified |

| Detection Mode | Negative electrospray ionization (ESI) | Tandem Quadrupole Mass Spectrometer | Not Specified |

| Internal Standard | Isotopically labeled internal standards | Isotopically labeled internal standards | Not Specified |

| Limit of Quantification (LOQ) | 0.5 µg/L | 0.01 µg/L | 2.08 µg/kg |

| Linear Dynamic Range | Up to 40 µg/L | Not Specified | 5.0 to 600 µg/kg |

Enhancement of Analytical Precision and Accuracy in Trace Analysis

The use of this compound as an internal standard is pivotal for enhancing the precision and accuracy of AMPA quantification, particularly in trace analysis where low concentrations are susceptible to variability. nih.gov The primary sources of error in such analyses include inconsistencies in sample preparation, matrix effects, and fluctuations in instrument performance.

Compensation for Sample Preparation Variability: During sample extraction and cleanup, there can be losses of the analyte. By adding a known amount of this compound at the beginning of the sample preparation process, any losses experienced by the native AMPA will be mirrored by the deuterated standard. Since the final quantification is based on the ratio of the two, the results remain accurate even if the absolute recovery is less than 100%. Studies have reported high recovery percentages for AMPA when using a deuterated internal standard, often between 80% and 120%, indicating the effectiveness of this correction. nih.govnih.gov

Mitigation of Matrix Effects: Complex sample matrices, such as soil, urine, and milk, contain numerous other compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This can either suppress or enhance the signal, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to AMPA, it is affected by the matrix in the same way. nih.gov The ratiometric measurement effectively cancels out these matrix-induced variations, leading to more accurate results. unimi.it

Improved Precision: Precision, often expressed as the relative standard deviation (RSD), is a measure of the repeatability of the analysis. The use of an internal standard like this compound significantly improves precision by correcting for random variations in the analytical process. For example, a validation study for AMPA in human urine reported intra- and inter-run precisions of less than 7.5%. unimi.it Another study on milk and urine analysis demonstrated precision for replicate analyses to be ≤7.4% RSD for milk and ≤11.4% RSD for urine across various fortification levels. nih.gov This high level of precision is crucial for reliably detecting small changes in AMPA concentrations in environmental and biological monitoring studies.

Interactive Data Table 2: Research Findings on Precision and Accuracy of AMPA Analysis with this compound

| Matrix | Fortification Level | Mean Recovery (%) | Precision (% RSD) | Reference |

| Human Urine | Quality Controls | Within 10% of theoretical | <7.5% | unimi.it |

| Bovine Milk | Multiple Levels | 89 - 107% | ≤7.4% | nih.gov |

| Human Urine | Multiple Levels | 89 - 107% | ≤11.4% | nih.gov |

| Various Foods | Not Specified | 80.0 - 104% | 6.7 - 18.2% | nih.gov |

| Human Urine | Spiked Matrix | 79.1 - 119% | 4 - 10% (CV) | nih.gov |

| Drinking Water | 20, 60, 100 ng/L | 82 - 110% (Trueness) | <16% | waters.com |

Advanced Research Directions and Future Perspectives on Aminomethyl D2 Phosphonic Acid

Computational Chemistry and Molecular Modeling of Deuterated Phosphonates

Computational methods provide deep insights into the molecular behavior of phosphonates, with deuteration offering a unique parameter for validating theoretical models against experimental data.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of phosphonate (B1237965) compounds. researchgate.net DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netresearchgate.net For deuterated phosphonates, DFT is particularly useful in predicting the changes in vibrational modes and reaction energy barriers resulting from the kinetic isotope effect (KIE).

Recent studies on related compounds have shown that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately correlate theoretical findings with experimental results from FT-IR and UV-Vis spectroscopy. researchgate.net In the context of reaction mechanisms, DFT can model transition states and calculate activation energies. For example, in studies of biomass electrocatalysis, DFT simulations have been used to calculate the energy barriers for proton transfer and dehydrogenation steps, revealing how functional groups on a catalyst surface can lower the Gibbs free energy of rate-determining steps. rsc.org The introduction of a deuterated compound like (Aminomethyl-D2)phosphonic acid allows researchers to experimentally verify these predicted energy barriers through KIE studies, thus validating the proposed mechanism. rsc.org

MD simulations can predict the three-dimensional structures of molecules and their complexes, even for simplified or modified variants. nih.gov This approach is vital for understanding how phosphonates bind to surfaces or receptors. For instance, MD has been used to clarify the binding modes of inhibitors to enzymes, indicating that the molecule may behave differently in a solution environment than what is suggested by crystal structures. nih.gov The study of intermolecular interactions, such as hydrogen bonding, is another key area where MD simulations excel, helping to rationalize the stability of molecular complexes in different environments. ulpgc.es

| Computational Method | Application in Phosphonate Research | Key Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of vibrational frequencies, prediction of electronic properties. researchgate.netresearchgate.netrsc.orgresearchgate.net | Provides energy barriers for reactions, validates spectroscopic data, explains kinetic isotope effects. rsc.org |

| Molecular Dynamics (MD) | Conformational analysis, study of intermolecular interactions, prediction of binding modes. nih.govnih.gov | Reveals dynamic behavior in solution, clarifies protein-ligand interactions, evaluates stability of molecular complexes. nih.gov |

Table 2: Applications of Computational Methods in Phosphonate Research.

Development of Novel and Efficient Synthetic Routes for Deuterium (B1214612) Isotope Incorporation

The synthesis of deuterated compounds is essential for their use in research. The development of efficient and high-yield synthetic routes for incorporating deuterium into molecules like aminophosphonates is an active area of investigation.

General strategies for deuterium incorporation often involve the use of deuterium oxide (D₂O) as the deuterium source. google.com One common method is to perform a reaction in the presence of D₂O, allowing for the exchange of protons with deuterons at specific molecular positions. google.com For α-aminophosphonates, synthetic routes can be adapted from established methods like the Kabachnik-Fields or Moedritzer-Irani reactions. researchgate.net A patented method for a related deuterated intermediate involves an aldehyde-amine condensation followed by a deuteration reaction with D₂O and subsequent deprotection. google.com This multi-step process highlights the potential for controlling the deuteration rate and improving product yield by shortening the synthetic route. google.com

Another approach involves metal-free cross-dehydrogenative coupling, where a tertiary amine reacts with a P(O)H compound, mediated by an oxidant, to form an α-aminophosphonate. exlibrisgroup.com Adapting such methods with deuterated starting materials or solvents could provide an alternative pathway for the synthesis of this compound. The synthesis of phosphonopeptides has also been extensively studied, providing a basis for creating more complex deuterated structures for advanced biological research. nih.gov

Expansion of Applications in Environmental Monitoring and Biogeochemical Cycling Studies

(Aminomethyl)phosphonic acid (AMPA) is a significant environmental analyte as it is a primary degradation product of the widely used herbicide glyphosate (B1671968) and other phosphonates used in detergents. rivm.nlwikipedia.org Consequently, robust methods are needed for its detection and quantification in environmental matrices like water and soil. nih.govsciencepublishinggroup.comresearchgate.net

This compound serves as an ideal internal standard for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The use of a stable isotope-labeled standard is crucial for accurate quantification because it co-elutes with the non-labeled analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis. Methods using direct injection UPLC-MS/MS have been developed for the rapid determination of AMPA in environmental water, achieving low detection limits (0.05-0.09 μg/L). nih.gov

| Analytical Technique | Role of this compound | Sample Matrix |

| LC-MS/MS | Internal Standard for Quantification nih.govresearchgate.net | Environmental Water, Soil nih.govresearchgate.net |

| Tracer Studies | Mechanistic Probe for Degradation Pathways wikipedia.org | Controlled Environmental Systems |

Table 3: Applications in Environmental and Biogeochemical Studies.

Interdisciplinary Research Integrating this compound as a Mechanistic Probe

The unique properties of this compound position it as a powerful tool for interdisciplinary research, bridging chemistry, biology, and environmental science. Its primary role as a mechanistic probe stems from the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates if the C-D bond is broken in the rate-determining step.

In catalysis research, measuring the KIE can provide definitive evidence for a proposed reaction mechanism. rsc.org For example, a KIE value significantly greater than 1.5 is considered clear evidence that proton transfer is involved in the rate-determining step. rsc.org By comparing the reaction kinetics of AMPA and this compound, researchers can pinpoint the specific steps involving C-H bond cleavage.

This principle extends to enzymology, where deuterated substrates are used to probe enzyme mechanisms. Although AMPA is not a direct substrate for many enzymes, understanding the metabolism of phosphonates is critical. In the study of phosphonopeptides as antibacterial agents, understanding how they are transported and metabolized by bacteria is key to their efficacy. nih.gov Deuterated analogues can help elucidate these transport and metabolic pathways.

The integration of computational modeling with experimental results using deuterated compounds provides a robust framework for scientific inquiry. DFT calculations can predict the KIE, which can then be experimentally verified, creating a synergistic loop that advances our fundamental understanding of chemical and biological processes. rsc.org

Q & A

Basic: What are the primary synthetic routes for (Aminomethyl-D2)phosphonic acid, and what experimental considerations are critical for optimizing yield?

The synthesis of aminomethylphosphonic acid derivatives typically employs the Mannich reaction or Kabachnik-Fields reaction . The Mannich reaction involves phosphorous acid, formaldehyde, and a primary/secondary amine under acidic conditions, while the Kabachnik-Fields reaction uses carbonyl compounds, amines, and dialkyl phosphites . For deuterated analogs like this compound, isotopic labeling of formaldehyde (e.g., D₂-formaldehyde) or amines is required. Key considerations include:

- Catalyst selection : Acidic catalysts (e.g., trifluoroacetic acid) or heterogeneous catalysts (e.g., Amberlite-IR 120) improve reaction efficiency .

- Hydrolysis conditions : Post-synthesis ester hydrolysis (e.g., using HCl or enzymatic methods) must be controlled to avoid decomposition .

- Isotopic purity : Use deuterated reagents with high isotopic enrichment (>99%) to minimize isotopic scrambling .

Basic: How can researchers detect and quantify this compound in complex matrices like organic agricultural products?

Detection relies on liquid chromatography-mass spectrometry (LC-MS) or ion chromatography coupled with conductivity detection. Methodological steps include:

- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate phosphonic acids from plant tissues .

- Internal standards : Deuterated analogs (e.g., this compound) are used as internal standards to correct for matrix effects in LC-MS .

- Quantification limits : Reporting limits (RLs) vary (0.01–0.2 mg/kg); researchers must validate methods against region-specific RLs to avoid false negatives/positives .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .

- Waste disposal : Collect deuterated waste separately and incinerate via authorized facilities to prevent environmental contamination .

Advanced: How can conflicting phosphonic acid residue data in organic farming studies be resolved?

Contradictions often arise from variable reporting limits (RLs) and matrix interference. Researchers should:

- Standardize RLs : Align detection thresholds (e.g., 0.01 mg/kg) across labs to ensure comparability .

- Source differentiation : Use isotopic tracing (e.g., δ¹⁸O analysis) to distinguish phosphonic acid from natural sources vs. pesticide degradation .

- Inter-laboratory validation : Participate in round-robin testing to harmonize analytical protocols .

Advanced: What role does this compound play in designing coordination polymers or metal-organic frameworks (MOFs)?

Phosphonic acid groups coordinate with metals (e.g., Cu²⁺, lanthanides) to form MOFs with applications in gas storage (CO₂), proton conduction, and actinide sequestration . Methodological insights:

- Synthesis : Hydrothermal reactions (120–150°C, 24–72 hrs) optimize crystal growth .

- Deuterium effects : Isotopic substitution (D₂) can enhance neutron scattering studies to resolve hydrogen-bonding networks in MOFs .

Advanced: How can molecular dynamics (MD) simulations improve understanding of proton transport in phosphonic acid-based ionomers?

MD simulations reveal:

- Proton hopping mechanisms : Hydronium ions migrate via Grotthuss mechanism in hydrated phases .

- Morphology effects : Phase-separated domains (e.g., sulfonic/phosphonic acid clusters) dictate conductivity .

- Deuterium labeling : Replacing H⁺ with D⁺ in simulations helps quantify isotopic effects on diffusion rates .

Advanced: What strategies enhance the biological activity of aminomethylphosphonic acid derivatives in enzyme inhibition studies?

- Bioisosteric replacement : Substitute carboxylate groups in amino acids with phosphonate moieties to mimic transition states .

- Structure-activity relationships (SAR) : Modify alkyl/aryl side chains to optimize binding to targets (e.g., glutamate racemase) .

- Deuterium incorporation : Stabilize C-D bonds to prolong metabolic stability in in vivo assays .

Advanced: What advanced oxidation processes (AOPs) effectively degrade phosphonic acid residues in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。